molecular formula C26H23N3O4 B3988083 4-(benzylamino)-N-(2-furylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide

4-(benzylamino)-N-(2-furylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide

Cat. No. B3988083
M. Wt: 441.5 g/mol
InChI Key: WQPIUBQNWABLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylamino)-N-(2-furylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide, also known as PFI-3, is a small molecule inhibitor that selectively targets the histone methyltransferase SETD7. It has been found to have potential applications in cancer therapy and other diseases related to epigenetic regulation.

Mechanism of Action

4-(benzylamino)-N-(2-furylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide selectively binds to the SETD7 active site and inhibits its histone methyltransferase activity. This leads to a reduction in the methylation of histone H3 lysine 4 (H3K4), which is a critical epigenetic mark involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a selective inhibitory effect on SETD7, with no significant effects on other histone methyltransferases. It has also been found to have no significant toxicity in normal cells. In cancer cells, this compound has been found to induce apoptosis and reduce cancer cell proliferation.

Advantages and Limitations for Lab Experiments

4-(benzylamino)-N-(2-furylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a selective inhibitory effect on SETD7, which makes it a useful tool for studying the role of SETD7 in cancer and other diseases. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects.

Future Directions

There are several future directions for research on 4-(benzylamino)-N-(2-furylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide. One direction is to further investigate its potential applications in cancer therapy, including its efficacy in combination with other cancer treatments. Another direction is to study its effects on other diseases related to epigenetic regulation, such as neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis and formulation of this compound for improved solubility and bioavailability.

Scientific Research Applications

4-(benzylamino)-N-(2-furylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in cancer therapy. SETD7 is a histone methyltransferase that plays a critical role in the regulation of gene expression. Overexpression of SETD7 has been observed in various types of cancer, including breast cancer, prostate cancer, and leukemia. Inhibition of SETD7 by this compound has been found to reduce cancer cell proliferation and induce apoptosis in cancer cells.

properties

IUPAC Name

4-(benzylamino)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-19-9-12-22(13-10-19)28(18-23-8-5-15-33-23)26(30)21-11-14-24(25(16-21)29(31)32)27-17-20-6-3-2-4-7-20/h2-16,27H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPIUBQNWABLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)NCC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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